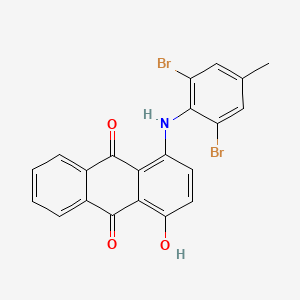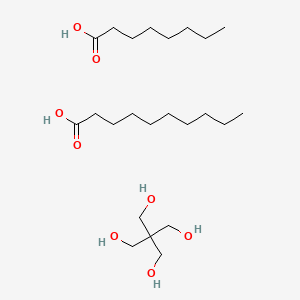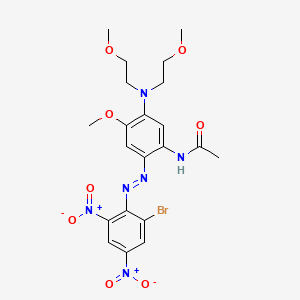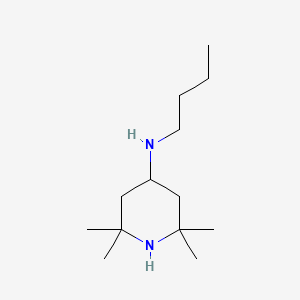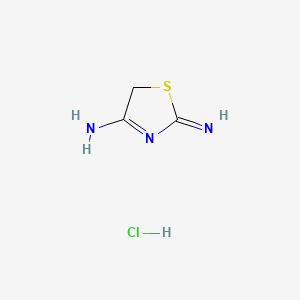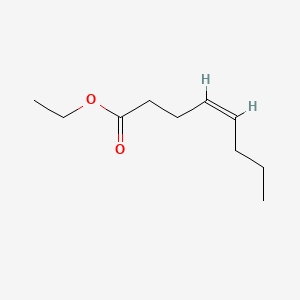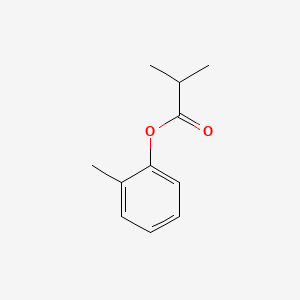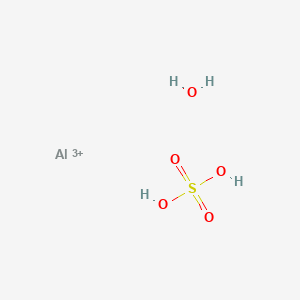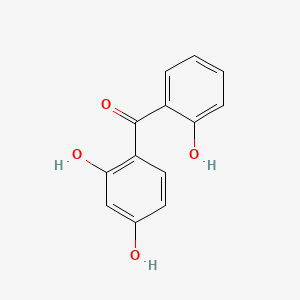
2,2',4-Trihydroxybenzophenone
描述
2,2’,4-Trihydroxybenzophenone is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C13H10O4 and a molar mass of 230.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 2,2’,4-Trihydroxybenzophenone can be synthesized through the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C) . Another method involves the use of phosphorus oxychloride and zinc chloride at room temperature for four days, yielding a high purity product .
Industrial Production Methods: The industrial production of 2,2’,4-Trihydroxybenzophenone typically involves the condensation of salicylic acid with resorcinol, followed by purification processes to achieve high product purity (99.5%) . This method is advantageous due to its high efficiency and good separation of byproducts .
化学反应分析
Types of Reactions: 2,2’,4-Trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Methylation can be achieved using dimethyl sulfate.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Methylated derivatives.
科学研究应用
2,2’,4-Trihydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the production of UV-absorbing agents and as a stabilizer in polymers.
作用机制
The mechanism of action of 2,2’,4-Trihydroxybenzophenone involves its interaction with bacterial cell walls, leading to antimicrobial effects . It also acts as an inhibitor of cyclooxygenase enzymes, contributing to its anti-inflammatory properties . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with an additional hydroxyl group, enhancing its UV-absorbing properties.
4-Hydroxybenzophenone: Lacks the additional hydroxyl groups, resulting in different biological activities.
2,4-Dihydroxybenzophenone: Shares some biological activities but differs in its chemical reactivity and applications.
Uniqueness: 2,2’,4-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anti-inflammatory agent, along with its applications in various fields, sets it apart from other benzophenone derivatives .
属性
IUPAC Name |
(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXGBNUYGAFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342106 | |
| Record name | 2,2',4-Trihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-18-8 | |
| Record name | 2,2',4-Trihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


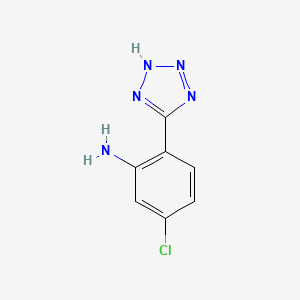
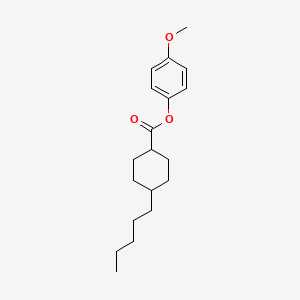
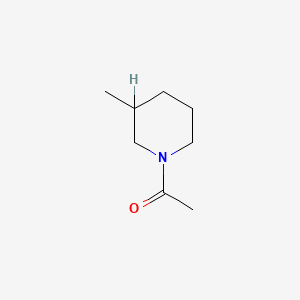
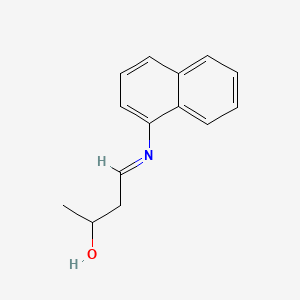
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
